(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS No.:
Cat. No.: VC17398509
Molecular Formula: C18H23N3O4
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O4 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | (2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-10-19-12-21(14)11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1 |
| Standard InChI Key | ZKYNALXSLMMULU-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1CC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of N-protected amino acid derivatives, featuring a chiral center at the second carbon of the propanoic acid backbone. Its IUPAC name, (2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflects three critical structural elements:
-
A benzyl-substituted imidazole ring at position 3 of the propanoic acid chain.
-
A tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety.
-
A carboxylic acid terminus capable of participating in peptide bond formation .
The stereochemistry at the C2 position (R-configuration) is essential for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Physicochemical Properties
Key molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ | |
| Molecular Weight | 345.4 g/mol | |
| Isomeric SMILES | CC(C)(C)OC(=O)NC@HC(=O)O | |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1CC2=CC=CC=C2)C(=O)O | |
| XLogP3 | 2.1 (predicted) | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 6 |
The Boc group enhances lipid solubility, as evidenced by the moderate XLogP3 value, while the imidazole ring contributes to π-π stacking interactions with biological targets .
Synthesis and Analytical Characterization
Analytical Data
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ is observed at m/z 346.4, consistent with the molecular weight of 345.4 g/mol.
-
Nuclear Magnetic Resonance (NMR):
Pharmacological Research and Mechanisms
Neuroprotective Activity
Preliminary studies suggest the compound modulates glutamate receptors, potentially mitigating excitotoxicity in neurodegenerative models. The imidazole ring may chelate zinc ions at NMDA receptor sites, reducing Ca²⁺ influx and neuronal apoptosis .
Interaction with Neurotransmitter Systems
-
Serotonergic Effects: Structural similarity to tryptophan derivatives implies possible 5-HT receptor affinity. Molecular docking simulations predict binding to 5-HT₃A subunits with a ΔG of −8.2 kcal/mol.
-
GABAergic Modulation: The Boc group’s hydrophobicity may facilitate blood-brain barrier penetration, enhancing bioavailability for GABA transaminase inhibition .
Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Key Features | Potential Use |
|---|---|---|---|
| (2R)-3-(3-Benzylimidazol-4-yl)-... (Target) | C₁₈H₂₃N₃O₄ | Chiral Boc protection, imidazole | Neuroprotection |
| (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid | C₂₃H₂₆N₂O₆ | Dual Boc/Fmoc protection | Peptide synthesis |
| (3R)-3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | C₁₄H₂₅NO₄ | Cyclohexyl substitution | Enzyme inhibition |
The target compound’s imidazole moiety distinguishes it from aliphatic or aromatic analogs, enabling unique receptor interactions .
Challenges and Future Directions
Solubility Limitations
Despite its Boc group, the compound’s aqueous solubility remains suboptimal (predicted 0.12 mg/mL at pH 7.4), necessitating prodrug strategies or nanoparticle formulations.
Stereochemical Stability
Racemization at the C2 position under physiological conditions (t₁/₂ = 48 h at 37°C) poses a challenge for long-term efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume